Increased Lipophilicity (Estimated ΔlogP) Versus (4-Isopropylthiazol-2-yl)methanamine
The target compound incorporates a phenyl ring absent in the simpler analog (4-isopropylthiazol-2-yl)methanamine (CAS 643725-72-8). The measured logP for the non-phenyl comparator is 1.21 [1]. Using a fragment-based estimation (CLOGP), the addition of a meta-substituted phenyl-methylamine motif is predicted to increase logP by approximately +0.8 to +1.2 units, yielding an estimated logP range of 2.0–2.4 for the target compound. Elevated lipophilicity within this range is associated with improved passive membrane permeability in Gram-positive bacteria, a trait exploited by multiple 4-isopropylthiazole antibacterials that achieve MIC values of 8–16 μg/mL against Staphylococcus aureus [2].
| Evidence Dimension | Partition coefficient (logP) |
|---|---|
| Target Compound Data | Estimated logP 2.0–2.4 (fragment-based calculation) |
| Comparator Or Baseline | (4-Isopropylthiazol-2-yl)methanamine: logP 1.21 (measured) |
| Quantified Difference | Estimated ΔlogP ≈ +0.8 to +1.2 |
| Conditions | Computational prediction; comparator logP from Chemspace experimental data |
Why This Matters
For procurement decisions targeting antibacterial lead optimization, the ~1.0 log unit increase in lipophilicity can be the difference between a compound that permeates the bacterial cell envelope and one that is excluded, making the target compound more suitable for Gram-positive screens than its non-phenyl analog.
- [1] Chemspace. 1-[4-(propan-2-yl)-1,3-thiazol-2-yl]methanamine, CSSB00000689005. LogP 1.21. Accessed May 2026. View Source
- [2] Suresh Kumar GV, Rajendraprasad Y, Mallikarjuna BP, Chandrashekar SM, Kistayya C. Eur J Med Chem. 2010;45(5):2063-2074. 4-Isopropylthiazole derivatives show MIC 8–16 μg/mL against S. aureus. View Source
